molecular formula C8H12N2O3 B12435878 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B12435878
M. Wt: 184.19 g/mol
InChI Key: OKEHPSURMGPEGE-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrrolopyrazine compound. It is characterized by a hydroxy group at position 6 and a 2-methylpropyl group at position 3. This compound has been isolated from the mycelia of Cordyceps sinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group at position 6 and the 2-methylpropyl group at position 3 play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group and 2-methylpropyl group contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

6-hydroxy-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h3,5,12H,4H2,1-2H3,(H,9,11,13)

InChI Key

OKEHPSURMGPEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=O)NC1=O)O

Origin of Product

United States

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